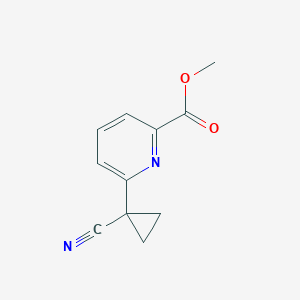
Methyl 6-(1-cyanocyclopropyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(1-cyanocyclopropyl)picolinate: is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of picolinic acid and features a cyanocyclopropyl group attached to the picolinate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1-cyanocyclopropyl)picolinate typically involves the reaction of picolinic acid derivatives with cyanocyclopropane. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(1-cyanocyclopropyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The picolinate moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 6-(1-cyanocyclopropyl)picolinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(1-cyanocyclopropyl)picolinate involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Halauxifen-methyl: Another picolinate derivative with herbicidal properties.
Florpyrauxifen-benzyl: A picolinate compound used as a herbicide.
Comparison: Methyl 6-(1-cyanocyclopropyl)picolinate is unique due to its specific structure, which includes a cyanocyclopropyl group. This structural feature distinguishes it from other picolinate derivatives and may contribute to its unique properties and applications .
Biological Activity
Methyl 6-(1-cyanocyclopropyl)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and enzyme modulation. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is classified as a picolinate derivative. Its chemical structure is characterized by the presence of a picolinate moiety, which is known for various biological activities. The compound's formula can be represented as follows:
- Chemical Formula : C₉H₈N₂O₂
- Molecular Weight : 164.17 g/mol
The primary biological activity associated with this compound involves the modulation of beta-secretase enzyme (BACE) activity. BACE is crucial in the processing of amyloid precursor protein (APP), leading to the formation of beta-amyloid plaques, which are implicated in Alzheimer's disease (AD) and other cognitive disorders. Inhibition of BACE activity may reduce the accumulation of beta-amyloid, thus providing a potential therapeutic avenue for treating AD and related conditions .
Inhibition of BACE Activity
Recent studies have demonstrated that this compound effectively inhibits BACE activity. This inhibition has been linked to:
- Reduction in Beta-Amyloid Production : Compounds that modulate BACE activity have shown promise in decreasing the levels of beta-amyloid in transgenic mouse models .
- Neuroprotective Effects : By reducing beta-amyloid accumulation, this compound may protect against neuronal loss associated with Alzheimer's disease.
Case Studies
A notable case study involved the administration of this compound in animal models exhibiting cognitive deficits. The results indicated significant improvements in memory and learning capabilities, suggesting that this compound could enhance cognitive function by modulating neurochemical pathways associated with memory formation .
Data Summary
The following table summarizes key findings from research studies on this compound:
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 6-(1-cyanocyclopropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-4-9(13-8)11(7-12)5-6-11/h2-4H,5-6H2,1H3 |
InChI Key |
JGIKYKUETNGFDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















